2-(3-methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide
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Overview
Description
2-(3-methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a methyl group, and a hydrazide linkage. Its chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide typically involves the reaction of 3-methylphenol with acetohydrazide in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated phenoxy compounds.
Scientific Research Applications
2-(3-methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide
- 2-(3-chlorophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide
- 2-(3-methylphenoxy)-N’-(2-phenyl-2-propenylidene)acetohydrazide
Uniqueness
2-(3-methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group and phenoxy linkage contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
307942-16-1 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-15-7-5-11-17(13-15)22-14-18(21)20-19-12-6-10-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,20,21)/b10-6+,19-12+ |
InChI Key |
YEKUWQKFZDTIME-ATFGCDJJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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